H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2
Description
H-Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-NH2 is a synthetic peptide composed of 11 amino acid residues. Its sequence includes multiple cationic residues (three lysine [Lys] and two arginine [Arg] residues), an aromatic tryptophan (Trp), and hydrophobic residues (e.g., isoleucine [Ile], valine [Val]).
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80)/t39-,40-,44-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFTFCANVUAPM-QOFFQMATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H113N23O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1444.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The process begins with selecting a polystyrene resin functionalized with Fmoc-protected lysine (Fmoc-Lys(Boc)-polystyrene resin). This resin provides a stable anchor for peptide elongation, with a typical loading capacity of 0.053 mmol/g. The Boc (tert-butyloxycarbonyl) group on the lysine side chain ensures orthogonal protection, critical for managing the peptide’s multiple basic residues.
Coupling Reagents and Activation
Coupling reactions employ HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) to activate carboxyl groups. For instance, a 0.05 mmol synthesis scale uses HBTU/HOBt/DIPEA in a 1:1:1 molar ratio, ensuring >99% coupling efficiency per cycle. The arginine and lysine residues, due to their bulky side-chain protecting groups (Pbf for arginine, Boc for lysine), require extended coupling times (up to 2 hours) to minimize truncation byproducts.
Deprotection and Cleavage Strategies
Sequential Fmoc Removal
After each coupling step, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), which cleaves the fluorenylmethyloxycarbonyl moiety while leaving side-chain protections intact. This step is critical for exposing the amino terminus for subsequent couplings.
Final Cleavage from Resin
Upon completing the peptide sequence, the resin-bound product is treated with a trifluoroacetic acid (TFA)-based cocktail to simultaneously cleave the peptide from the resin and remove side-chain protections. A standard cleavage mixture comprises TFA/ethanedithiol (EDT)/thioanisole/phenol (90:3:5:2 v/v) for 2.5 hours at room temperature. This formulation efficiently removes acid-labile protections (e.g., Boc, Pbf) while minimizing side reactions such as oxidation or aspartimide formation.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide mixtures are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in 0.1% aqueous TFA. For example, preparative HPLC on a Kromasil 300-5C18 column (20 × 150 mm) achieves >95% purity by eluting impurities with 60% acetonitrile.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the final product. The theoretical mass of this compound is 1444.77 Da, matching the observed [M+H]⁺ peak at m/z 1445.8. Discrepancies >0.1 Da prompt re-evaluation of synthesis or purification steps.
Challenges and Optimization
Aggregation and Solubility Issues
The peptide’s high arginine and lysine content (five basic residues) predisposes it to aggregation during synthesis. To mitigate this, dimethyl sulfoxide (DMSO) or chaotropic agents like guanidine hydrochloride are added to the coupling mixture to improve solvation.
Side Reactions and Byproduct Formation
Asparagine (Asn) and glutamine (Gln) residues are prone to dehydration, forming nitriles or imides. Incorporating pseudoproline dipeptides (e.g., Fmoc-Asn(Trt)-Ser(ΨMe,Mepro)-OH) during SPPS suppresses such side reactions.
Synthesis Parameters and Data
Table 1: Key Synthesis Parameters for this compound
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and methionine.
Reduction: Disulfide bonds in peptides can be reduced to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
1.1. Enzyme Inhibition
One of the notable applications of H-Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-NH2 is its role as an inhibitor of myosin light chain kinase (MLCK). MLCK is crucial for muscle contraction regulation, and peptides like this compound have been shown to effectively inhibit this enzyme, facilitating studies on muscle physiology and potential treatments for muscle-related disorders .
1.2. Molecular Recognition
Recent studies have highlighted the peptide's ability to interact with supramolecular structures, such as cucurbiturils. These interactions are significant for the design of drug delivery systems where peptides can encapsulate or transport therapeutic agents . The molecular recognition capabilities of this peptide can be utilized in developing targeted therapies, enhancing drug specificity and reducing side effects.
2.1. Cancer Therapy
Peptides similar to this compound have been investigated for their potential in cancer treatment. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for targeted cancer therapies. For instance, research indicates that peptides can disrupt the signaling mechanisms of cancer cells, leading to reduced tumor growth .
2.2. Antimicrobial Properties
Peptides with cationic characteristics, such as this compound, are also being explored for their antimicrobial properties. These peptides can disrupt bacterial membranes, presenting a novel approach to combat antibiotic-resistant strains . Studies have shown that modifications in the peptide sequence can enhance its antimicrobial efficacy.
3.1. Protein Engineering
In protein engineering, this compound serves as a building block for constructing larger peptide chains or proteins with desired functionalities. Its sequence can be modified to study structure-function relationships in proteins, aiding in the design of novel biomolecules with specific properties .
3.2. Vaccine Development
The peptide's immunogenic potential is being examined in vaccine development. By incorporating this peptide into vaccine formulations, researchers aim to enhance immune responses against specific pathogens or tumors . The ability to elicit strong immune responses makes it a valuable candidate in immunotherapy.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Enzyme Inhibition | MLCK Inhibition | Effective reduction in muscle contraction regulation |
| Molecular Recognition | Drug Delivery Systems | Enhanced specificity and reduced side effects |
| Cancer Therapy | Targeting signaling pathways | Reduced tumor growth in preclinical models |
| Antimicrobial Properties | Disruption of bacterial membranes | Effective against antibiotic-resistant strains |
| Protein Engineering | Constructing larger peptides | Insights into structure-function relationships |
| Vaccine Development | Immunogenic formulations | Enhanced immune response observed |
Case Study: MLCK Inhibition
A study demonstrated that this compound effectively inhibited MLCK activity in vitro, leading to significant alterations in muscle contractility patterns. This inhibition was quantitatively assessed using biochemical assays that measured phosphorylation levels of myosin light chains.
Mechanism of Action
The mechanism of action of H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 involves its interaction with specific molecular targets. For instance, as a myosin light chain kinase inhibitor, it can block the phosphorylation of myosin light chains, thereby affecting muscle contraction and cellular motility .
Comparison with Similar Compounds
The following analysis compares structural, functional, and safety-related aspects of H-Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-NH2 with other peptides from the evidence.
Structural Comparison
Key Observations :
- The target peptide’s cationic charge (from Lys/Arg) exceeds that of H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 , which has only one Lys. This may enhance interactions with negatively charged membranes or nucleic acids.
Functional and Application Comparison
Key Observations :
- The target peptide’s sequence resembles cationic antimicrobial peptides (CAMPs), which often feature Lys/Arg clusters for membrane disruption .
- Commercial availability varies: Peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 are marketed for research , while the target peptide may still be in exploratory stages.
Key Observations :
Biological Activity
H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is a synthetic peptide consisting of twelve amino acids. Its sequence suggests potential biological activities, particularly in cellular signaling and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar peptides.
Structural Composition
The peptide is composed of the following amino acids:
- Lysine (Lys)
- Arginine (Arg)
- Tryptophan (Trp)
- Asparagine (Asn)
- Phenylalanine (Phe)
- Isoleucine (Ile)
- Alanine (Ala)
- Valine (Val)
This composition suggests a diverse range of interactions due to the presence of both charged and hydrophobic residues, which can influence its biological activity.
This compound has been investigated for its role as a myosin light chain kinase inhibitor . By inhibiting this kinase, the peptide affects muscle contraction and cellular motility, which are critical in various physiological processes. The specific interactions with target proteins are crucial for its biological effects.
Biological Activities
- Cellular Signaling : The peptide has been shown to modulate pathways involved in cellular communication, potentially influencing processes such as cell growth and differentiation.
- Therapeutic Applications : Preliminary studies suggest that this compound may have applications in treating conditions related to muscle function and motility disorders .
- Antinociceptive Effects : Similar peptides have been linked to pain modulation, indicating a potential for this compound in pain management therapies .
Comparative Studies
To understand the uniqueness of this compound, it is useful to compare it with other peptides:
The comparison indicates that while many peptides exhibit significant biological activities, this compound's specific sequence may provide distinct advantages in targeting myosin light chain kinase.
Case Studies
Recent studies have explored the effects of similar peptides on various biological systems:
- Zebrafish Model : In experiments involving adult zebrafish, responses to mixtures of amino acids including those found in H-Lys... were assessed for behavioral changes linked to neuropeptide signaling pathways .
- Pain Modulation Studies : Research into peptides like BmK AS and BmK AS1 has shown significant antinociceptive effects, suggesting that H-Lys... could be developed into a therapeutic agent for pain relief based on structural homology .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing H-Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-NH₂, and how can synthesis efficiency be optimized?
- Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this peptide. Key steps include:
- Resin selection : Use Fmoc-protected resins compatible with the C-terminal amide group (e.g., Rink amide resin) .
- Coupling agents : Optimize with HBTU/HOBt or PyBOP to enhance arginine and lysine coupling efficiency, which are prone to side reactions due to their basic side chains .
- Cleavage conditions : Use TFA-based cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to minimize side-chain deprotection artifacts .
- Yield optimization : Monitor via HPLC after each coupling step; repetitive couplings (2–3 cycles) for challenging residues like arginine improve final purity .
Q. How should researchers characterize the purity and identity of this peptide?
- Answer : Use orthogonal analytical techniques:
- HPLC : Reverse-phase C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95% recommended) .
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (theoretical MW: ~1,728.1 Da) .
- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to validate sequence accuracy .
Q. What experimental conditions are critical for maintaining peptide stability during storage and handling?
- Answer : Stability depends on:
- pH : Store lyophilized peptide at -20°C in neutral buffers (pH 6–7) to prevent deamidation of asparagine (Asn) .
- Solvent : Avoid repeated freeze-thaw cycles; reconstitute in sterile water or PBS with 0.1% BSA to prevent aggregation .
- Oxidation protection : Add antioxidants (e.g., 0.1% ascorbic acid) to protect methionine-free sequences from radical-mediated degradation .
Advanced Research Questions
Q. How can researchers design preclinical studies to evaluate the bioactivity of this peptide while adhering to NIH guidelines?
- Answer : Follow NIH preclinical reporting standards :
- Animal models : Use species-specific dosing (e.g., murine models for immunogenicity studies) with controls for peptide solubility and bioavailability.
- Statistical rigor : Power analysis (n ≥ 6 per group) and randomization to reduce bias .
- Ethical compliance : Include IACUC approval details and anesthesia protocols in methods .
Q. What advanced structural analysis techniques resolve conformational dynamics of this peptide in solution?
- Answer : Combine:
- Circular dichroism (CD) : Track α-helix or β-sheet propensity in varying solvents (e.g., TFE titration) .
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model arginine/lysine side-chain interactions with water/lipid bilayers .
- NMR spectroscopy : Assign NOE signals to map inter-residue distances in aqueous vs. membrane-mimetic environments (e.g., DPC micelles) .
Q. How should contradictory data from bioactivity assays (e.g., conflicting IC₅₀ values) be analyzed and resolved?
- Answer :
- Replicate experiments : Ensure consistency across ≥3 independent trials .
- Assay variability control : Normalize data to internal controls (e.g., reference inhibitors) and validate cell-line viability (MTT assay) .
- Data reconciliation : Use Bland-Altman plots to quantify inter-assay variability and identify outliers .
Key Recommendations for Researchers
- Synthesis : Prioritize SPPS with double couplings for arginine/lysine residues .
- Data reporting : Adhere to NIH preclinical guidelines for transparency .
- Conflict resolution : Use statistical tools (e.g., ANOVA with Tukey post-hoc) to validate bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
